Cas no 22231-61-4 (4-Benzyloxy-3-methoxyphenylethylamine)
4-Benzyloxy-3-methoxyphenylethylamine Properties
Names and Identifiers
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- 4-Benzyloxy-3-methoxyphenylethylamine
- 2-(4-Benzyloxy-3-methoxyphenyl)ethylamine
- 2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
- 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine
- 2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE
- 3-methoxy-4-benzyloxyphenylethylamine
- 4-benzyloxy-3-methoxy phenethylamine
- Phenethylamine, 4-(benzyloxy)-3-methoxy-
- FT-0723073
- 4-(Benzyloxy)-3-methoxybenzeneethanamine
- 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine
- Benzeneethanamine, 3-methoxy-4-(phenylmethoxy)-
- 2-(4-(Benzyloxy)-3-methoxyphenyl)ethylamine
- BRN 1652732
- 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine (en)
- 4-13-00-02606 (Beilstein Handbook Reference)
- 4-Benzyloxy-3-methoxyphenethylamine
- DTXSID60176775
- 4-(Benzyloxy)-3-methoxyphenethylamine
- 3-methoxy-4-benzyl-oxyphenethylamine
- 2-(4-benzyloxy-3-methoxyphenyl)-ethylamine
- 2-(3-methoxy-4-benzyloxyphenyl) ethylamine
- 2-(3-methoxy-4-benzyloxyphenyl)ethylamine
- GLMWLELOJCRYRI-UHFFFAOYSA-N
- Benzeneethanamine,3-methoxy-4-(phenylmethoxy)-
- SCHEMBL67744
- AKOS000276800
- 3-methoxy-4-benzyloxy phenylethylamine
- 2-[4-(benzyloxy)-3-methoxyphenyl]ethanamine
- F52168
- 22231-61-4
- +Expand
-
- GLMWLELOJCRYRI-UHFFFAOYSA-N
- InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
- C(OC1C=CC(CCN)=CC=1OC)C1C=CC=CC=1
Computed Properties
- 257.14200
- 1
- 3
- 6
- 257.142
- 19
- 241
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 44.5A^2
Experimental Properties
- 3.47570
- 44.48000
- 1.583
- 395.1°Cat760mmHg
- 212.5°C
- 1.096
4-Benzyloxy-3-methoxyphenylethylamine Security Information
4-Benzyloxy-3-methoxyphenylethylamine Customs Data
- 2922299090
-
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Benzyloxy-3-methoxyphenylethylamine Suppliers
4-Benzyloxy-3-methoxyphenylethylamine Related Literature
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1. One-step synthesis of an androcymbine-type compoundT. Kametani,K. Fukumoto,F. Satoh,H. Yagi J. Chem. Soc. C 1968 3084
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2. Alkaloid biosynthesis. Part XVIII. Biosynthesis of colchicine from the 1-phenethylisoquinoline systemA. R. Battersby,R. B. Herbert,E. McDonald,R. Ramage,J. H. Clements J. Chem. Soc. Perkin Trans. 1 1972 1741
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3. 1-Phenethylisoquinoline alkaloids. Part I. Structure and synthesis of (–)-melanthioidine, a bisphenethylisoquinoline alkaloidA. R. Battersby,R. B. Herbert,Lucy Mo,F. ?antavy J. Chem. Soc. C 1967 1739
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4. 571. The aporphine series. Part III. Corydine and isocorydineD. H. Hey,A. L. Palluel J. Chem. Soc. 1957 2926
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5. 423. The synthesis of laudanosoline 4′,6-dimethyl etherM. K. Jain J. Chem. Soc. 1962 2203
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6. Benzyne reaction. Part I. Total syntheses of (±)-cryptaustoline and (±)-cryptowoline by the benzyne reactionT. Kametani,K. Ogasawara J. Chem. Soc. C 1967 2208
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T. Kametani,H. Yagi,F. Satoh,K. Fukumoto J. Chem. Soc. C 1968 271
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T. Kametani,S. Takano,H. Iida,M. Shinbo J. Chem. Soc. C 1969 298
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9. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloidsT. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
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10. 669. Synthesis and oxidation of some 1-benzylisoquinoline derivativesI. Baxter,L. T. Allan,G. A. Swan J. Chem. Soc. 1965 3645